N~5~-(3-chloro-2-methylphenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of 3-chloro-2-methylphenylhydrazine with diethyl malonate under basic conditions to form the pyrazole ring This intermediate is then further reacted with methyl iodide to introduce the methyl group at the 1-position of the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar aromatic structure but includes a thiazole ring instead of a pyrazole ring.
3-(4-Fluorophenyl)thiophene: Another similar compound with a thiophene ring and a fluorophenyl group.
Uniqueness
N-(3-Chloro-2-methylphenyl)-N,N-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both diethylcarboxamide groups and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21ClN4O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-N-(3-chloro-2-methylphenyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C17H21ClN4O2/c1-5-22(6-2)17(24)14-10-15(21(4)20-14)16(23)19-13-9-7-8-12(18)11(13)3/h7-10H,5-6H2,1-4H3,(H,19,23) |
InChI Key |
QEYQTOWQBBRTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
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